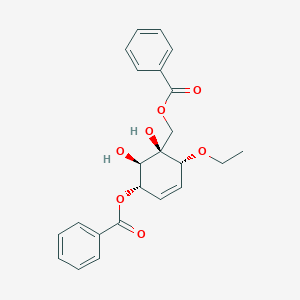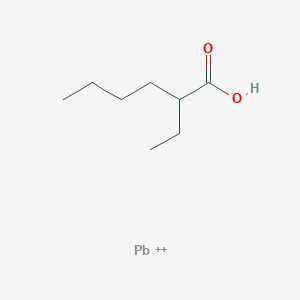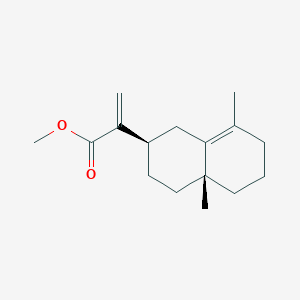
Methyl isocostate
Overview
Description
Methyl isocostate, also known as compound 24, is a chemical compound with antibacterial activity . It can be isolated from Globba schomburgkii . The molecular weight of this compound is 248.36 and its formula is C16H24O2 .
Molecular Structure Analysis
This compound belongs to the class of terpenoids . Its structure can be represented by the SMILES notation:C[C@]12C(CC@H=O)=C)CC1)=C(CCC2)C .
Scientific Research Applications
Glycosyl Linkage Analysis : Methyl isocostate is used in the methylation analysis of polysaccharides, which is crucial for determining the structure of oligo- and polysaccharides. This involves derivatizing sugars into partially methylated alditol acetates, analyzed by gas chromatography-mass spectrometry (Sims et al., 2018).
Quantitation in Glycomics : It plays a role in glycomics, particularly in quantitation by isobaric labeling (QUIBL). This method helps in the relative quantification of glycan expression, which is significant in understanding cell development and pathology (Atwood et al., 2008).
Synthesis of Spiro-Isoxazolidine Derivatives : Methyl α-isocostate, derived from isocostic acid, is used in synthesizing new eudesmane derivatives. These compounds are of interest due to their potential as therapeutic agents in medicinal chemistry (Zaki et al., 2019).
Antiallergic Activity Study : this compound derivatives are studied for their antiallergic activities, particularly in understanding the immunomodulating effects of isoflavones (Park et al., 2012).
Cell Mixture Distribution Analysis : In biomedical research, methylated DNA sequences are crucial for quantifying the composition of leukocytes. This is significant in understanding the immuno-biology of various diseases and immune-toxic exposures (Houseman et al., 2012).
Methyl-Specific Isotopic Labeling in NMR Studies : this compound is used in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy studies of large proteins. This has been pivotal in understanding the structure, dynamics, and interactions of biomolecules (Kerfah et al., 2015).
Lithium-Ion Battery Research : In the context of lithium-ion batteries, methyl acetate, a related compound, is studied for its role in enhancing electrolyte transport properties, thereby improving cell rate capability (Li et al., 2018).
Study on Volatile Organic Compounds : this compound is considered in studies analyzing volatile organic compounds in exhaled breath, which is crucial for understanding various physiological and pathological states (King et al., 2010).
Analysis of Cellular Response to Isocyanate : Research involving this compound includes the study of its genotoxic potential in cultured mammalian cells, which is important for understanding the risks associated with exposure to isocyanates (Mishra et al., 2009).
Methylated DNA Sequences as Cancer Biomarkers : The use of methylated DNA sequences in cancer biomarker research is another significant application. This involves analyzing and quantifying methylation at specific genome positions (Tost et al., 2003).
Mechanism of Action
Target of Action
Methyl isocostate, a natural compound isolated from Globba schomburgkii , has been found to exhibit antibacterial activity . .
Mode of Action
It is known to have antibacterial properties It is plausible that this compound interacts with bacterial cells, leading to changes that inhibit their growth or survival
Result of Action
Given its antibacterial activity, it is likely that the compound leads to bacterial cell death or growth inhibition
Biochemical Analysis
Biochemical Properties
Methyl isocostate is involved in various biochemical reactions due to its antibacterial activity
Cellular Effects
Its antibacterial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
properties
IUPAC Name |
methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZSHJKGKHTKDS-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123039 | |
| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132342-55-3 | |
| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132342-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying methyl isocostate in Globba schomburgkii?
A1: this compound was identified as one of the potential bioactive compounds present in the rhizomes of Globba schomburgkii Hook.f. [1] This is significant because bioassay-guided fractionation revealed that certain sub-fractions from the plant extract, where this compound was present, displayed considerably higher antibacterial activity compared to the crude extract. [1] While further research is needed to definitively confirm its role, this finding suggests that this compound may contribute to the antibacterial properties observed in Globba schomburgkii and could potentially serve as a lead compound for developing new antibacterial agents.
Q2: Are there any ongoing studies exploring the structure-activity relationship (SAR) of this compound and its analogs?
A2: While the provided research articles do not delve into detailed SAR studies for this compound, the identification of this compound in plants with known bioactivity opens avenues for future research in this direction. [1, 2] Understanding the relationship between the structure of this compound and its potential antibacterial activity could help design and synthesize more potent and selective derivatives. This could involve modifying different functional groups on the molecule and evaluating the impact of these modifications on antibacterial activity.
- Pongcharoen S, et al. Bioassay-Guided Fractionation, Chemical Compositions and Antibacterial Activity of Extracts from Rhizomes of Globba schomburgkii Hook.f. Molecules. 2021;26(12):3673.
- Samdan J, et al. СОСТАВ ЭФИРНОГО МАСЛА ARTEMISIA MACROCEPHALA JACQUE EX BESSER., ПРОИЗРАСТАЮЩЕЙ В МОНГОЛИИ. Химия растительного сырья . 2019;(4):104-110.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)




![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
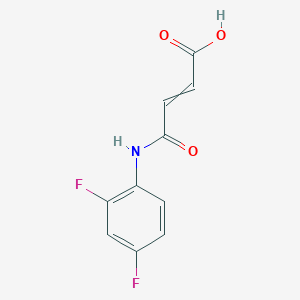
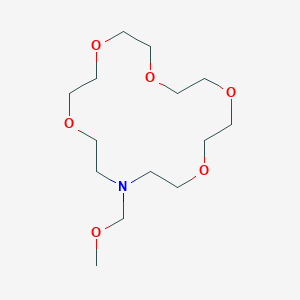

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)

